6-Hydroxyhexanal
Overview
Description
6-Hydroxyhexanal is an organic compound with the molecular formula C6H12O2. It is a hydroxy aldehyde, characterized by the presence of both a hydroxyl group (-OH) and an aldehyde group (-CHO) on a six-carbon chain. This compound is of interest in various chemical and industrial applications due to its unique reactivity and functional groups.
Mechanism of Action
Target of Action
It is known that 6-hydroxyhexanal is a chemical compound with the molecular formula c6h12o2 .
Biochemical Pathways
This compound is involved in biochemical pathways for producing adipic acid, caprolactam, 6-aminohexanoic acid, hexamethylenediamine, or 1,6-hexanediol . These pathways rely on CoA-dependent elongation enzymes or analogues enzymes associated with the carbon storage pathways from polyhydroxyalkanoate accumulating bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Hydroxyhexanal can be synthesized through the oxidation of 1,6-hexanediol. This process typically involves the use of gold-based catalysts in an aqueous phase under base-free conditions . The reaction conditions include temperatures around 110°C and the presence of molecular oxygen or other oxidizing agents.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of supported gold colloidal nanoparticles. These nanoparticles are prepared in the presence of stabilizing polymers such as polyvinyl alcohol or polyvinylpyrrolidone. The oxidation process is carried out in liquid phase, ensuring high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxyhexanal undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form 6-hydroxyhexanoic acid or other carboxylic acids.
Reduction: The aldehyde group can be reduced to form 6-hydroxyhexanol.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions involving the hydroxyl group.
Major Products
Oxidation: 6-Hydroxyhexanoic acid, adipic acid.
Reduction: 6-Hydroxyhexanol.
Substitution: Various halogenated derivatives.
Scientific Research Applications
6-Hydroxyhexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxyhexanoic acid
- 6-Hydroxyhexanol
- 5-Hydroxymethylfurfural
- Adipic acid
Uniqueness
6-Hydroxyhexanal is unique due to its dual functional groups, which provide versatility in chemical reactions. Compared to similar compounds like 6-Hydroxyhexanoic acid and 6-Hydroxyhexanol, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
6-hydroxyhexanal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-3-1-2-4-6-8/h5,8H,1-4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFTWHJPEMPAGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=O)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187665 | |
Record name | Hexanal, 6-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34067-76-0 | |
Record name | Hexanal, 6-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034067760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanal, 6-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hydroxyhexanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-hydroxyhexanal in the context of bio-based adipic acid production?
A1: this compound (ALD) is a key intermediate in the multi-step oxidation of 1,6-hexanediol (HDO) to adipic acid (AA). [] HDO, derived from renewable resources like lignocellulosic biomass, can be catalytically converted to AA via a pathway involving sequential oxidation steps. [] In this pathway, this compound represents a crucial stage as it undergoes further oxidation to 6-hydroxyhexanoic acid, then to 6-oxohexanoic acid, and finally to the desired product, adipic acid. [] This process offers a promising alternative to the traditional petroleum-based synthesis of adipic acid, a vital monomer in the production of nylon 6,6 and polyurethanes. []
Q2: Are there any alternative routes to produce 1,6-hexanediol, the precursor to this compound, from renewable sources?
A2: Yes, besides being derived from lignocellulosic biomass, research highlights the synthesis of 1,6-hexanediol from other renewable starting materials. For instance, 5-hydroxymethylfurfural (HMF) can be converted to 1,6-hexanediol. [] Additionally, tetrahydropyran-2-methanol (THP2M) presents another renewable building block that can be transformed into 1,6-hexanediol through a three-step process involving dehydration, hydration, and hydrogenation reactions. [] These alternative routes highlight the versatility in obtaining 1,6-hexanediol from renewable sources, further supporting the development of sustainable pathways to this compound and ultimately, bio-based adipic acid.
Q3: What catalytic systems have shown promise in the oxidation of 1,6-hexanediol to adipic acid via this compound?
A3: Research indicates that bimetallic catalysts, specifically Au-Pt and Au-Pd supported on zirconia (ZrO2), exhibit excellent catalytic activity for the oxidation of 1,6-hexanediol to adipic acid in water, without requiring the addition of a base. [] These catalysts promote the sequential oxidation of 1,6-hexanediol through the intermediate this compound to ultimately yield adipic acid. [] The performance of these bimetallic catalysts is significantly superior to their monometallic counterparts (Pt/ZrO2, Au/ZrO2, Pd/ZrO2) in this reaction. [] Furthermore, optimizing the composition of these catalysts by adjusting the Au/Pt or Au/Pd molar ratio to approximately 1 has been shown to maximize the yield of adipic acid. []
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